ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups. These include an indole ring, a 1,2,4-triazole ring, a thioacetyl group, and a piperazine ring. Each of these groups can confer different properties to the molecule, and they are often seen in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring might be formed using a Fischer indole synthesis or a similar method. The 1,2,4-triazole ring could potentially be formed using a [3+2] cycloaddition reaction .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study involved microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities. Compounds exhibited antimicrobial, antiurease, and antilipase activities, indicating potential for therapeutic applications in combating infections and metabolic disorders (Başoğlu et al., 2013).
Antimicrobial Activity of 1,2,4-Triazole Derivatives
Another research focused on the antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives. These compounds showed good activity against various microorganisms, highlighting their potential as antimicrobial agents (Fandaklı et al., 2012).
Herbicidal and Cytokinin-like Activities
Research on aryl(thio)carbamoyl derivatives of piperazines demonstrated potential herbicidal activity against Triticum aestivum and cytokinin-like activity, suggesting applications in agriculture as herbicides and plant growth regulators (Stoilkova et al., 2014).
Antitubercular Activity
A study designed molecules for inhibiting Mycobacterium tuberculosis DNA GyrB, showing significant antitubercular activity. This research highlights the potential of such compounds in developing new antitubercular therapies (Reddy et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-3-29-20(28)26-10-8-25(9-11-26)17(27)13-30-19-23-22-18(24(19)2)15-12-21-16-7-5-4-6-14(15)16/h4-7,12,21H,3,8-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBUSBAUYRKYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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